BenchChemオンラインストアへようこそ!

[1,4'-Bipiperidin]-4-ol

Physicochemical profiling Solubility Lead-like properties

[1,4'-Bipiperidin]-4-ol is a heterocyclic organic compound belonging to the bipiperidine class, characterized by two piperidine rings linked via a C–N bond at the 1,4'-positions, with a hydroxyl substituent at the 4-position of one ring. With a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, the compound is typically supplied as a free base (white to off-white solid) or as its dihydrochloride salt, with commercial purity generally at 95%.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 550370-19-9
Cat. No. B1343858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4'-Bipiperidin]-4-ol
CAS550370-19-9
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(CC2)O
InChIInChI=1S/C10H20N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h9-11,13H,1-8H2
InChIKeyLPCZFCQMWDLPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,4'-Bipiperidin]-4-ol (CAS 550370-19-9): A Bifunctional 4-Hydroxy-Bipiperidine Scaffold for Medicinal Chemistry and Early Discovery Procurement


[1,4'-Bipiperidin]-4-ol is a heterocyclic organic compound belonging to the bipiperidine class, characterized by two piperidine rings linked via a C–N bond at the 1,4'-positions, with a hydroxyl substituent at the 4-position of one ring [1]. With a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, the compound is typically supplied as a free base (white to off-white solid) or as its dihydrochloride salt, with commercial purity generally at 95% . It is distributed as part of the ChemBridge screening collection and is offered by Sigma-Aldrich under the DiscoveryCPR program for early-stage research . Its bifunctional architecture—a secondary amine on one ring and a hydroxyl group on the other—positions it as a versatile intermediate for constructing DAAO inhibitors, quinoline-based anti-angiogenic agents, and other bioactive molecules [2].

Why Generic Substitution of [1,4'-Bipiperidin]-4-ol Fails: Physicochemical and Functional Non-Interchangeability Within the Bipiperidine Class


Superficial structural similarity among bipiperidine congeners masks functionally consequential differences that preclude casual interchange in procurement or experimental design. The 4-hydroxyl substituent on [1,4'-bipiperidin]-4-ol fundamentally alters the scaffold's physicochemical profile relative to the parent 1,4'-bipiperidine: it introduces an additional hydrogen bond donor (2 vs. 1), increases topological polar surface area (35.5 vs. ~15.6 Ų), and substantially shifts lipophilicity (XLogP3 of 0.3 vs. 1.2–1.6) [1]. These changes translate into measurably different solubility behavior—the free base of [1,4'-bipiperidin]-4-ol is described as soluble in polar solvents including water, whereas 1,4'-bipiperidine is reported as insoluble in water by multiple sources . Furthermore, the hydroxyl group serves as a synthetic handle for esterification, etherification, or Boc protection, enabling orthogonal functionalization strategies inaccessible to the non-hydroxylated parent [2]. These cumulative differences mean that substituting 1,4'-bipiperidine or [1,4'-bipiperidin]-4-one into a synthetic route or biological assay designed for [1,4'-bipiperidin]-4-ol will predictably alter solubility profiles, hydrogen-bonding networks, and downstream derivatization outcomes.

[1,4'-Bipiperidin]-4-ol: Quantitative Differential Evidence Guide for Procurement and Experimental Selection


Aqueous Solubility Differentiation: Hydroxyl-Driven Polar Character vs. Parent 1,4'-Bipiperidine

[1,4'-Bipiperidin]-4-ol demonstrates markedly enhanced aqueous solubility compared to its parent scaffold 1,4'-bipiperidine, attributable to the 4-hydroxyl group. The free base is reported as soluble in water and polar organic solvents , whereas 1,4'-bipiperidine (CAS 4897-50-1) is described as insoluble in water by multiple authoritative sources . This difference is quantitatively reflected in computed properties: XLogP3 of 0.3 for [1,4'-bipiperidin]-4-ol (PubChem computed) versus experimental logP values of 1.2–1.6 for 1,4'-bipiperidine , representing a 10–30 fold shift in octanol-water partition coefficient.

Physicochemical profiling Solubility Lead-like properties

Hydrogen Bond Donor/Acceptor Capacity: Expanded Intermolecular Interaction Potential Relative to 1,4'-Bipiperidine

The 4-hydroxyl substituent on [1,4'-bipiperidin]-4-ol increases the hydrogen bond donor count from 1 (in 1,4'-bipiperidine) to 2, and the hydrogen bond acceptor count from 2 to 3 [1]. The topological polar surface area concomitantly rises to 35.5 Ų, more than double the estimated TPSA for 1,4'-bipiperidine (~15.6 Ų) [2]. This expanded H-bond capacity is functionally significant: in bipiperidine-based organocatalysis, protonation state and intramolecular hydrogen bonding have been shown to determine the most stable conformations and stereoselectivity of catalyzed reactions [3]. The additional hydroxyl-mediated H-bond donor on [1,4'-bipiperidin]-4-ol thus provides a distinct interaction profile for target engagement or catalysis that the parent scaffold cannot replicate.

Medicinal chemistry Ligand design Hydrogen bonding

Synthetic Utility as a Bifunctional Building Block: Demonstrated High-Yield Incorporation into DAAO Inhibitor Scaffolds

[1,4'-Bipiperidin]-4-ol serves as a key synthetic intermediate in the preparation of dihydroxy aromatic heterocyclic D-amino acid oxidase (DAAO) inhibitors, a class under investigation for schizophrenia and neuropathic pain [1]. In a patented synthetic route (US 2014/0336165 A1), [1,4'-bipiperidin]-4-ol was prepared by Boc-deprotection of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate with HCl in ethanol, achieving a 97% yield of the free base [2]. It was subsequently reacted with 2-(chloromethyl)-5-[(4-methoxybenzyl)oxy]pyridin-4(1H)-one in the presence of potassium carbonate and trifluoroacetic acid in DMF to generate 5-hydroxy-2-[(4-hydroxy-1,4'-bipiperidin-1'-yl)methyl]pyridin-4(1H)-one, a compound with demonstrated DAAO inhibitory activity [3]. This orthogonal bifunctionality—the secondary amine for N-alkylation and the hydroxyl for potential further derivatization—is not available with the non-hydroxylated 1,4'-bipiperidine scaffold.

Synthetic chemistry DAAO inhibition Building block

Patent-Exemplified Use in Quinoline-Based Anti-Angiogenic Agents Targeting PLXDC1/TEM7

[1,4'-Bipiperidin]-4-ol is explicitly employed as a reactant in the synthesis of 3-phenylsulphonyl-quinoline derivatives claimed in WO 2021/076886 A1, a patent application directed to agents for treating pathogenic blood vessel disorders through modulation of PLXDC1 (TEM7) and/or PLXDC2 . In this synthetic route, [1,4'-bipiperidin]-4-ol is coupled via its secondary amine to construct the bipiperidine-quinoline core, a structural motif distinct from the 1,4'-bipiperidine-derived scaffolds more commonly reported in CCR3 antagonist and histamine H3 receptor antagonist programs [1]. This patent-based evidence demonstrates that the hydroxyl-bearing scaffold enables access to a specific intellectual property space and therapeutic indication (vascular disorders) that is not the primary focus of 1,4'-bipiperidine-based programs, which have been predominantly directed toward chemokine receptor modulation [2].

Anti-angiogenic therapy Quinoline derivatives Pathogenic blood vessel disorders

Conformational and Protonation Behavior: Intramolecular Hydrogen Bonding Potential Distinct from Non-Hydroxylated Bipiperidines

Computational and experimental studies on bipiperidine conformations have established that intramolecular hydrogen bonding dictates the most stable conformations of protonated bipiperidine derivatives [1]. While these studies were conducted on N-isopropyl-bipiperidine and bimorpholine analogs rather than [1,4'-bipiperidin]-4-ol specifically, class-level inference indicates that the hydroxyl group at the 4-position introduces the potential for an intramolecular N⁺–H···O hydrogen bond in the protonated state, which is structurally precluded in 1,4'-bipiperidine due to the absence of the oxygen atom. The free base of [1,4'-bipiperidin]-4-ol is reported to exhibit basic properties due to the nitrogen atoms in the piperidine rings , and the predicted pKa of the conjugate acid is expected to differ from that of 1,4'-bipiperidine (pKa ~11.16) due to the electron-withdrawing inductive effect of the hydroxyl group. This conformational differentiation may be relevant in applications where the bipiperidine scaffold serves as an organocatalyst, as stereoselectivity has been shown to depend critically on protonation state [2].

Organocatalysis Conformational analysis Protonation state

[1,4'-Bipiperidin]-4-ol: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


DAAO Inhibitor Medicinal Chemistry Programs Targeting Schizophrenia and Neuropathic Pain

[1,4'-Bipiperidin]-4-ol is the optimal procurement choice for medicinal chemistry teams pursuing DAAO inhibition as a therapeutic strategy. The compound is explicitly used as a key intermediate in the Takeda Pharmaceutical patent family (US 9,212,147 B2) for constructing dihydroxy aromatic heterocyclic DAAO inhibitors [1]. The synthetic route achieves a 97% yield for the key Boc deprotection step and enables direct N-alkylation with pyridinone electrophiles to generate bioactive molecules [2]. Given the documented relationship between DAAO inhibition and elevated intracerebral D-serine concentrations—relevant to cognitive function improvement in schizophrenia—this scaffold provides a validated starting point for lead optimization [3]. The enhanced aqueous solubility relative to 1,4'-bipiperidine further supports its use in biochemical DAAO assays requiring buffer-compatible compound handling.

Anti-Angiogenic Drug Discovery Targeting PLXDC1 (TEM7) for Pathogenic Blood Vessel Disorders

Procurement of [1,4'-bipiperidin]-4-ol is warranted for laboratories investigating PLXDC1 (TEM7) and PLXDC2 modulation in pathogenic blood vessel disorders. The compound is specifically claimed as a reactant in WO 2021/076886 A1 for the synthesis of 3-phenylsulphonyl-quinoline derivatives with anti-angiogenic activity . This therapeutic space—encompassing diabetic microangiopathies, wound healing, and peripheral vascular disorders—is distinct from the inflammatory indications targeted by most 1,4'-bipiperidine-based programs, offering a differentiated intellectual property landscape. The hydroxyl group provides a synthetic handle for further derivatization (e.g., ester prodrugs) to modulate pharmacokinetic properties of the quinoline-bipiperidine conjugates.

Screening Library Procurement for Fragment-Based and Diversity-Oriented Discovery

As a member of the ChemBridge screening collection distributed through Sigma-Aldrich's DiscoveryCPR program, [1,4'-bipiperidin]-4-ol is positioned for inclusion in fragment-based screening and diversity-oriented synthesis libraries . Its computed drug-like properties—molecular weight 184.28, XLogP3 0.3, 2 HBD, 3 HBA, TPSA 35.5 Ų—place it well within lead-like chemical space [4]. In particular, the low lipophilicity (LogP 0.3) relative to many bipiperidine analogs reduces the risk of promiscuous binding and aggregation-based assay interference, a common concern with more lipophilic screening compounds. The bifunctional nature (amine + alcohol) enables parallel library synthesis via both N-alkylation and O-acylation/etherification pathways from a single scaffold, maximizing the chemical diversity accessible per procurement unit.

Organocatalysis Research Leveraging Hydroxyl-Mediated Conformational Control

Research groups exploring bipiperidine-based organocatalysis should consider [1,4'-bipiperidin]-4-ol as a scaffold with potentially distinct stereoselectivity profiles compared to non-hydroxylated bipiperidines. Published studies have established that intramolecular hydrogen bonding determines the most stable conformations of protonated bipiperidine derivatives and that stereoselectivity of catalyzed reactions depends critically on protonation state [5]. The 4-hydroxyl group introduces the possibility of an N⁺–H···O intramolecular hydrogen bond in the protonated state, which may stabilize conformations not accessible to 1,4'-bipiperidine. Inclusion of [1,4'-bipiperidin]-4-ol in organocatalyst screening panels alongside 1,4'-bipiperidine and bimorpholine controls would enable a systematic evaluation of hydroxyl-mediated conformational effects on catalytic enantioselectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,4'-Bipiperidin]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.